N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide
Overview
Description
N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a piperidine ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide typically involves multiple steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the preparation of the furan-2-carbonyl chloride from furan-2-carboxylic acid using thionyl chloride.
Synthesis of Piperidin-4-yl Pyrazole: The piperidin-4-yl pyrazole intermediate is synthesized by reacting piperidine with pyrazole under specific conditions.
Coupling Reaction: The final step involves coupling the furan-2-carbonyl chloride with the piperidin-4-yl pyrazole in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Pharmacology: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The furan and pyrazole rings may interact with enzymes or receptors, modulating their activity. The benzamide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-benzamide: Lacks the methyl group on the benzamide moiety.
N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-chlorobenzamide: Contains a chlorine atom instead of a methyl group.
Uniqueness
N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[1-(furan-2-carbonyl)piperidin-4-yl]pyrazol-3-yl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-5-2-3-6-17(15)20(26)23-19-8-11-22-25(19)16-9-12-24(13-10-16)21(27)18-7-4-14-28-18/h2-8,11,14,16H,9-10,12-13H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZBOAXPDYZIHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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